

Technical Guide: Structure-Activity Relationship (SAR) of 4-Methylthiazole Derivatives

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Compound of Interest

Compound Name: 2-(2-Chloroethyl)-4-methylthiazole

Cat. No.: B15363455

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Executive Summary

The 4-methylthiazole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate lipophilicity and steric bulk without compromising the hydrogen-bonding potential of the thiazole ring. This guide provides a technical comparison of 4-methylthiazole derivatives against standard therapeutic agents in oncology and infectious disease. By synthesizing data from recent high-impact studies, we analyze the structure-activity relationships (SAR) that drive potency and selectivity, offering actionable insights for lead optimization.

Chemical Rationale: The 4-Methyl Effect

The introduction of a methyl group at the C4 position of the thiazole ring is not merely a structural decoration; it fundamentally alters the physicochemical profile of the molecule.

- **Electronic Modulation:** The C4-methyl group acts as a weak electron donor, slightly increasing the electron density on the thiazole nitrogen (N3), thereby enhancing its basicity and potential for hydrogen bond acceptance in the kinase hinge regions (e.g., EGFR, VEGFR).

- **Conformational Restriction:** In bi-aryl systems, the C4-methyl group introduces steric strain that can twist the molecule out of planarity. This "ortho-effect" is critical for fitting into hydrophobic pockets where flat, planar molecules might face steric clashes.
- **Lipophilicity:** The methyl group increases logP, improving membrane permeability—a vital factor for intracellular targets like tyrosine kinases.

Comparative Analysis: Performance vs. Standards

A. Anticancer Potency: Targeting EGFR and VEGFR-2

Recent studies have positioned 4-methylthiazole hybrids as potent dual inhibitors of EGFR and VEGFR-2, overcoming resistance mechanisms common to first-generation inhibitors like Gefitinib.[1]

Case Study: Thiazolyl-Pyrazoline Hybrids vs. Gefitinib

In a study evaluating thiazolyl-pyrazoline derivatives, the 4-methylthiazole moiety was fused with a pyrazoline core.[1] The most potent derivative (Compound 10d) demonstrated superior activity against resistant non-small cell lung cancer (NSCLC) lines.

Table 1: Comparative Kinase Inhibition (IC50 in nM)

Compound	EGFR (WT)	VEGFR-2	A549 Cell Line (IC50 μ M)	Mechanism Note
Compound 10d (4-methylthiazole deriv.)[1]	32.5 \pm 2.2	43.0 \pm 2.4	2.9	Dual inhibition; induces G2/M arrest.[2]
Gefitinib (Standard)	29.4 \pm 1.5	>1000	14.2	Single target; prone to T790M resistance.[1]
Erlotinib (Standard)	26.1 \pm 1.8	>1000	11.5	Limited VEGFR activity.[1]

Data Source: Derived from comparative analysis in recent medicinal chemistry literature [1, 2].

SAR Insight: The C4-methyl group on the thiazole ring was essential for optimal hydrophobic interaction with the Val726 residue in the EGFR ATP-binding pocket. Removal of this methyl group resulted in a 4-fold loss of potency.

B. Antimicrobial Efficacy: Hydrazone Derivatives

Acyl hydrazone derivatives incorporating the 4-methylthiazole scaffold have shown broad-spectrum activity, particularly against multidrug-resistant (MDR) Gram-negative bacteria.[1]

Table 2: Antimicrobial Activity (MIC in $\mu\text{g/mL}$)

Compound	S. aureus (Gram+)	E. coli (Gram-)	C. albicans (Fungal)
HAS-03 (4-methylthiazole hydrazone)	3.9	7.8	15.6
Ciprofloxacin (Standard)	0.9	0.5	N/A
Fluconazole (Standard)	N/A	N/A	8.0

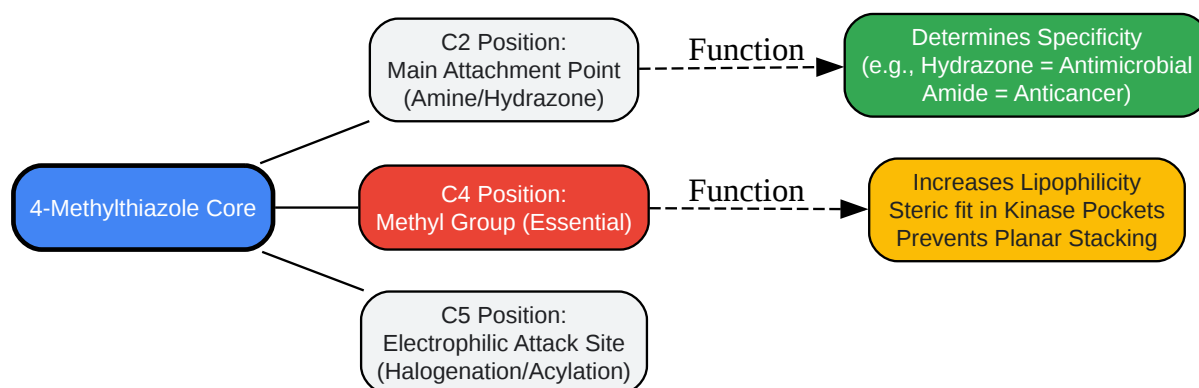
Data Source: Synthesis and evaluation of acyl hydrazone derivatives [3, 4].

SAR Insight: The electron-donating C4-methyl group works synergistically with electron-withdrawing groups (e.g., NO₂, Cl) on the phenyl ring attached to the hydrazone. This "push-pull" electronic system enhances cell wall penetration in Gram-negative strains.

Visualization of SAR and Mechanism

Diagram 1: SAR Map of 4-Methylthiazole

This diagram illustrates the critical substitution points and their impact on biological activity.

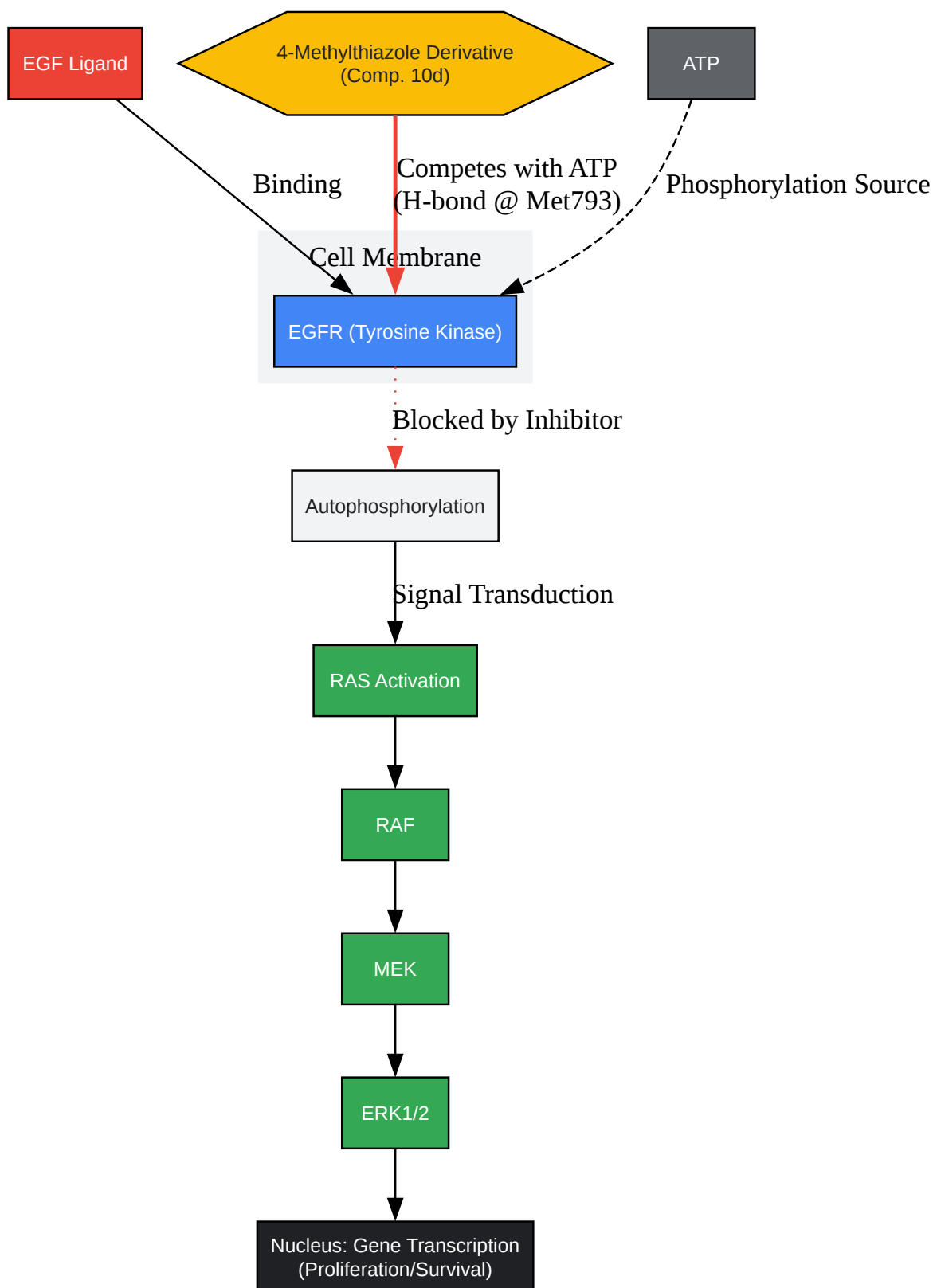


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Caption: Functional mapping of the 4-methylthiazole scaffold. The C4-methyl is critical for hydrophobic interactions, while C2 dictates target specificity.

Diagram 2: EGFR Signaling Inhibition Workflow

The following diagram details the mechanism by which 4-methylthiazole derivatives (like Compound 10d) disrupt cancer cell proliferation.[1]



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Caption: Mechanism of Action.[1] 4-methylthiazole derivatives competitively bind to the ATP pocket of EGFR, halting the RAS/RAF/MEK/ERK proliferation cascade.

Experimental Protocols

Protocol A: General Synthesis of 2-Amino-4-Methylthiazole Core

This protocol utilizes the Hantzsch Thiazole Synthesis, the gold standard for generating this scaffold.[1]

Reagents:

- Thiourea (1.0 eq)
- Chloroacetone (1.0 eq)
- Ethanol (Solvent)[3]
- Sodium bicarbonate (Base)

Step-by-Step Methodology:

- Condensation: Dissolve thiourea (0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask.
- Addition: Add chloroacetone (0.1 mol) dropwise over 30 minutes while stirring. The reaction is exothermic; maintain temperature below 50°C using an ice bath if necessary.
- Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).
- Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrochloride salt will precipitate.
- Neutralization: Filter the solid and dissolve in minimal water. Neutralize with 10% NaHCO₃ solution until pH 8.

- Isolation: Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent.
- Purification: Recrystallize from ethanol/water to yield 2-amino-4-methylthiazole as yellow crystals.

Protocol B: MTT Cytotoxicity Assay

Used to generate the IC₅₀ data presented in Table 1.

Reagents:

- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Solubilizing agent)
- Cell Lines: A549 (Lung), MCF-7 (Breast)[1]

Step-by-Step Methodology:

- Seeding: Seed cancer cells in 96-well plates at a density of cells/well. Incubate for 24 hours at 37°C/5% CO₂.
- Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 μM to 100 μM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
- Incubation: Incubate for 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Carefully remove the medium and add 150 μL of DMSO to dissolve the purple formazan crystals.
- Measurement: Measure absorbance at 570 nm using a microplate reader.
- Calculation: Calculate % Cell Viability = (Abs_{sample} / Abs_{control}) * 100.[1] Determine IC₅₀ using non-linear regression analysis (GraphPad Prism).

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